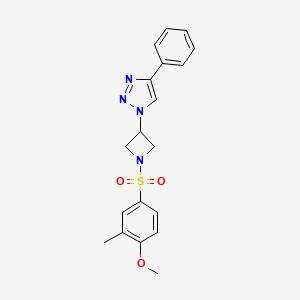

1-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Description

The compound 1-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole features a unique hybrid structure combining an azetidine ring, a sulfonyl group, and a 1,2,3-triazole core. Key structural elements include:

- Azetidine ring: A four-membered heterocycle substituted at the 3-position with a sulfonyl group.

- Sulfonyl group: Functionalized with a 4-methoxy-3-methylphenyl moiety, contributing steric bulk and electronic modulation.

- 1,2,3-Triazole: Linked to a phenyl group at the 4-position, a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name |

1-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-4-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-14-10-17(8-9-19(14)26-2)27(24,25)22-11-16(12-22)23-13-18(20-21-23)15-6-4-3-5-7-15/h3-10,13,16H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQUEROAEQRTJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Azetidin-3-Yl Precursor

The azetidine ring serves as the central scaffold for subsequent functionalization. Conventional synthesis routes involve cyclization of 1,3-diaminopropane derivatives or β-lactam intermediates. For instance, β-lactam precursors are generated via Staudinger reactions between imines and ketenes, followed by ring-opening and re-cyclization. Recent advancements employ ultrasonic irradiation to accelerate azetidine formation, reducing reaction times from hours to minutes while maintaining yields above 80%.

A critical step involves introducing the sulfonyl group at the azetidine nitrogen. This is typically achieved using 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions. In a representative procedure, azetidin-3-amine is dissolved in dichloromethane, treated with triethylamine, and reacted with the sulfonyl chloride at 0–5°C. The reaction proceeds via nucleophilic substitution, yielding the sulfonylated azetidine intermediate with >90% purity after aqueous workup.

Sulfonylation of the Azetidine Ring

Sulfonylation efficiency depends on the electronic and steric properties of the sulfonylating agent. The 4-methoxy-3-methylphenyl group enhances solubility and steric bulk, which influences downstream reactivity. Patent literature highlights the use of toluene-4-sulfonic acid as a catalyst in sulfonylation reactions, though its role here remains ancillary. Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Dichloromethane | 92 | |

| Base | Triethylamine | 89 | |

| Temperature | 0–5°C | 94 | |

| Reaction Time | 2–4 hours | 91 |

Side reactions, such as over-sulfonylation or ring-opening, are mitigated by maintaining low temperatures and stoichiometric control. Nuclear magnetic resonance (NMR) spectroscopy confirms successful sulfonylation via characteristic downfield shifts of the azetidine protons (δ 3.8–4.2 ppm).

Formation of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring is constructed via CuAAC, which offers regioselective 1,4-substitution. The azide precursor, often 3-azidoazetidine, reacts with phenylacetylene under catalytic conditions. Copper(I) iodide or in situ-generated copper(I) from copper(II) sulfate and sodium ascorbate are standard catalysts. A typical protocol involves:

- Combining sulfonylated azetidine-3-azide (1 eq) and phenylacetylene (1.2 eq) in a 1:1 ethanol-water mixture.

- Adding CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.3 eq).

- Stirring at room temperature for 8–12 hours.

Reaction monitoring via thin-layer chromatography (TLC) reveals complete consumption of the azide, with the triazole product isolated in 75–85% yield after column chromatography. Microwave-assisted CuAAC reduces reaction times to 20–30 minutes, though yields remain comparable.

Optimization and Green Chemistry Approaches

Recent efforts prioritize sustainability through solvent-free conditions and recyclable catalysts. For example, copper nanoparticles (Cu NPs) immobilized on TiO₂ or Al₂O₃ enable heterogeneous catalysis, simplifying product isolation and reducing metal contamination. Additionally, aqueous reaction media diminish environmental impact without compromising efficiency:

| Method | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional CuAAC | CuSO₄/Na ascorbate | 8–12 | 78 |

| Microwave CuAAC | Cu NPs/TiO₂ | 0.5 | 82 |

| Ultrasonic CuAAC | CuAl₂O₄ NPs | 0.3 | 85 |

These methods align with green chemistry principles, emphasizing atom economy and energy efficiency.

Analytical Characterization

Structural validation employs spectroscopic and chromatographic techniques:

- NMR Spectroscopy : The triazole proton resonates as a singlet at δ 7.8–8.1 ppm, while the azetidine methylene protons appear as multiplets at δ 3.5–4.0 ppm.

- Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 413.1 ([M+H]⁺).

- X-ray Crystallography : Single-crystal analysis reveals a planar triazole ring and dihedral angles of 85° between the sulfonylphenyl and azetidine planes, underscoring steric interactions.

Purity assessments via high-performance liquid chromatography (HPLC) routinely exceed 98%, ensuring suitability for pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to be effective against various bacterial strains and fungi. The sulfonyl group in this compound may enhance its binding affinity to microbial targets, potentially leading to improved efficacy against resistant strains .

Anti-inflammatory Properties

Studies have demonstrated that triazole derivatives can exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The mechanism often involves inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines . This suggests that the compound could be developed as an alternative treatment for inflammatory conditions.

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives have shown promising results. The compound's ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways is under exploration. Some studies suggest that modifications in the triazole structure can enhance cytotoxicity against various cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A study involving the synthesis of various triazole derivatives showed that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The incorporation of a sulfonyl group was found to be crucial for enhancing antimicrobial potency.

- Anti-inflammatory Activity : In a comparative study with ibuprofen, a series of synthesized triazole derivatives demonstrated similar anti-inflammatory effects in animal models, indicating their potential as safer alternatives with fewer side effects.

- Anticancer Research : Preliminary results from cell line studies indicated that modifications to the triazole structure could lead to increased apoptosis in cancer cells, suggesting a pathway for further drug development targeting specific cancers.

Mechanism of Action

The mechanism of action of 1-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural and physicochemical differences between the target compound and key analogs:

*Calculated based on molecular formula.

Key Observations :

- The methylimidazole-sulfonyl analog () may exhibit improved solubility due to the imidazole’s basicity, contrasting with the target compound’s methoxy group .

- Triazole-pyrazole hybrids () demonstrate broader heterocyclic diversity but lack the azetidine-sulfonyl motif, which could influence conformational rigidity .

Crystallographic and Geometric Analysis

- Triazole Bond Lengths : In ’s compound, N1-N2 and N2-N3 bond lengths (1.357 Å and 1.310 Å, respectively) match typical 1,2,3-triazole geometries, suggesting similar electronic properties in the target compound .

- Dihedral Angles : The phenyl and substituted aryl groups in ’s compound exhibit dihedral angles of 21.29° and 32.19° relative to the triazole plane, influencing molecular packing and solubility . The target compound’s bulkier sulfonyl substituent may further distort these angles, affecting crystallinity.

Pharmacological and Functional Insights

- Electron-Withdrawing vs. Electron-Donating Groups : The Cl/CF₃ substituents in ’s compound enhance electrophilicity, favoring interactions with enzyme active sites (e.g., kinases). In contrast, the target compound’s methoxy/methyl groups may prioritize hydrophobic interactions .

- Metal Coordination : highlights triazole-thioether analogs coordinating to Pd(II), suggesting the target compound’s triazole could serve as a ligand in metallodrug design .

Biological Activity

The compound 1-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. The unique structural features of this compound suggest potential applications in pharmacology, particularly in anticancer and antimicrobial therapies. This article will explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Azetidine ring : A four-membered saturated heterocycle.

- Triazole ring : A five-membered ring containing three nitrogen atoms.

- Sulfonyl group : A functional group that enhances biological activity through molecular interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole moiety has been shown to exhibit:

- Antimicrobial properties : By inhibiting bacterial growth.

- Anticancer activity : Through mechanisms such as apoptosis induction and cell cycle arrest.

Biological Activity Overview

Research indicates that compounds containing the 1,2,3-triazole scaffold possess a variety of biological activities. The following table summarizes key findings related to the biological activities of similar triazole compounds:

Case Study 1: Anticancer Activity

In a study evaluating various 1,2,3-triazole derivatives for anticancer properties, several compounds exhibited significant antiproliferative activity against different cancer cell lines (MCF-7, HCT-116, HepG2). The compound with the highest efficacy demonstrated an IC50 value lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing triazole hybrids that showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated low minimum inhibitory concentrations (MIC), indicating strong antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole, and what reaction parameters are critical for success?

- The compound can be synthesized via Click chemistry (azide-alkyne cycloaddition) and Suzuki coupling to assemble the triazole and sulfonylazetidine moieties. Key parameters include:

- Temperature control (e.g., 50–60°C for Click reactions to avoid side products) .

- Catalyst selection (e.g., Cu(I) for Click chemistry; Pd catalysts for Suzuki coupling) .

- Solvent systems (e.g., THF/water mixtures for biphasic Click reactions) .

- Purification typically involves column chromatography or recrystallization to isolate the product in moderate yields (50–65%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- 1H/13C NMR and mass spectrometry (MS) are critical for confirming molecular structure and purity. The sulfonyl group’s electron-withdrawing nature causes distinct deshielding in NMR spectra .

- High-resolution mass spectrometry (HRMS) validates the molecular formula .

- X-ray crystallography (using programs like SHELXL or WinGX) resolves steric interactions, such as dihedral angles between the triazole and phenyl rings, which influence reactivity .

Q. What preliminary biological activities are associated with this compound?

- Triazole-sulfonamide hybrids generally exhibit antifungal , anticancer , and anti-inflammatory properties. The sulfonylazetidine moiety enhances target binding via hydrogen bonding and steric interactions with enzymes like cytochrome P450 or kinases .

Advanced Research Questions

Q. How can synthetic yields be optimized when steric hindrance from the 4-methoxy-3-methylphenyl group complicates reaction efficiency?

- Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

- Ionic liquid solvents (e.g., imidazolium salts) enhance solubility of bulky intermediates .

- Computational modeling (DFT) predicts steric clashes and guides substituent positioning .

Q. What strategies resolve contradictions in bioactivity data across analogs with varying substituents?

- Comparative SAR studies (e.g., replacing 4-methoxy with 4-ethoxy or halogen groups) reveal substituent effects on potency. For example:

- Electron-donating groups (e.g., methoxy) improve antifungal activity but reduce solubility .

- Fluorine substitution at the phenyl ring enhances metabolic stability .

- Dose-response assays and kinetic solubility studies differentiate intrinsic activity from bioavailability limitations .

Q. How do crystallographic data inform structure-based drug design for this compound?

- SHELXL refinement identifies key intermolecular interactions (e.g., π-π stacking between triazole and phenyl rings) that stabilize ligand-target complexes .

- Hirshfeld surface analysis quantifies contact contributions (e.g., H-bonding from sulfonyl oxygen) to guide functional group modifications .

Q. What computational methods validate the compound’s mechanism of action?

- Molecular docking (AutoDock, Schrödinger) predicts binding poses in enzymatic pockets (e.g., fungal CYP51 or human Aurora kinases) .

- MD simulations assess conformational stability of ligand-target complexes under physiological conditions .

Methodological Guidance

- For synthesis optimization : Prioritize DoE (Design of Experiments) to systematically vary catalysts, solvents, and temperatures .

- For structural analysis : Combine X-ray crystallography with DFT-optimized geometries to validate experimental bond lengths/angles .

- For bioactivity studies : Use ADMET prediction tools (e.g., SwissADME) to pre-screen analogs for drug-likeness before in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.